molecular formula C15H15FN4O2S B3005415 N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 899734-45-3

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B3005415
CAS No.: 899734-45-3
M. Wt: 334.37
InChI Key: PWDXPKLDGBHZHM-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole ring and a fluorophenyl group, contributes to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have shown potential as anticancer agents . The targets of these compounds are often proteins or enzymes that play crucial roles in cell proliferation and survival.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if the compound targets a protein involved in cell proliferation, its action could result in decreased cell proliferation. This could potentially lead to a reduction in tumor growth if the compound is used as an anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-10-1-3-11(4-2-10)18-14(22)13(21)17-6-5-12-9-20-7-8-23-15(20)19-12/h1-4,9H,5-8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXPKLDGBHZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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